molecular formula C11H16F2N2O4 B6337344 2,2-Difluoro-dimorpholino-malondiamide CAS No. 695214-16-5

2,2-Difluoro-dimorpholino-malondiamide

Cat. No.: B6337344
CAS No.: 695214-16-5
M. Wt: 278.25 g/mol
InChI Key: OUWDMQMZKLXMKQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-dimorpholino-malondiamide is a chemical compound with the molecular formula C11H20F2N4O4 and a molecular weight of 310.2977064 It is characterized by the presence of two fluorine atoms and two morpholino groups attached to a malondiamide core

Preparation Methods

The synthesis of 2,2-Difluoro-dimorpholino-malondiamide typically involves the reaction of malondiamide with fluorinating agents and morpholine under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:

    Fluorination: Introduction of fluorine atoms to the malondiamide core using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Morpholine Addition: Reaction of the fluorinated malondiamide with morpholine to form the final product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2,2-Difluoro-dimorpholino-malondiamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2-Difluoro-dimorpholino-malondiamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-dimorpholino-malondiamide involves its interaction with specific molecular targets and pathways. The fluorine atoms and morpholino groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

2,2-Difluoro-dimorpholino-malondiamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-difluoro-1,3-dimorpholin-4-ylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O4/c12-11(13,9(16)14-1-5-18-6-2-14)10(17)15-3-7-19-8-4-15/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWDMQMZKLXMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C(=O)N2CCOCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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